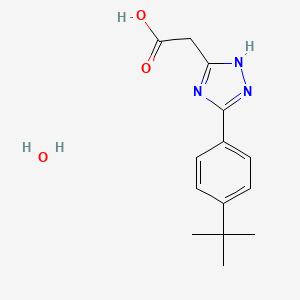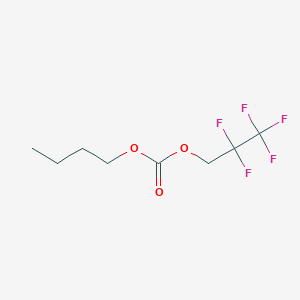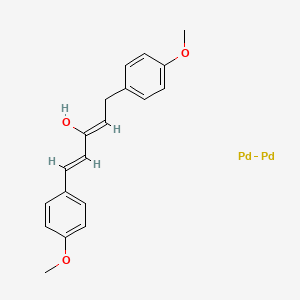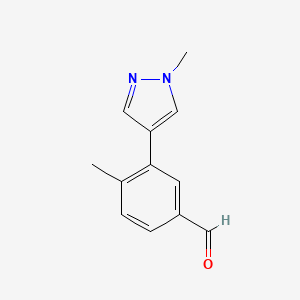
N-(1-methoxybutan-2-yl)thian-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methoxybutan-2-yl)thian-3-amine is a chemical compound with the molecular formula C10H21NOS. It is primarily used in industrial and scientific research applications. This compound is not intended for medical or clinical use in humans or animals .
Méthodes De Préparation
The synthesis of N-(1-methoxybutan-2-yl)thian-3-amine involves several steps, typically starting with the appropriate thian-3-amine precursor. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
N-(1-methoxybutan-2-yl)thian-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-(1-methoxybutan-2-yl)thian-3-amine is used in a variety of scientific research applications. In chemistry, it is used as a reagent in organic synthesis. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it is used in preclinical research to study its potential effects and mechanisms of action. In industry, it is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of N-(1-methoxybutan-2-yl)thian-3-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
N-(1-methoxybutan-2-yl)thian-3-amine can be compared to other similar compounds, such as N-(1-methoxybutan-2-yl)thiolan-3-amine and N-(1-methoxybutan-2-yl)thietan-3-amine. These compounds share similar structural features but may differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific molecular structure, which can influence its behavior in various chemical and biological contexts .
Propriétés
Formule moléculaire |
C10H21NOS |
|---|---|
Poids moléculaire |
203.35 g/mol |
Nom IUPAC |
N-(1-methoxybutan-2-yl)thian-3-amine |
InChI |
InChI=1S/C10H21NOS/c1-3-9(7-12-2)11-10-5-4-6-13-8-10/h9-11H,3-8H2,1-2H3 |
Clé InChI |
HZSNFNLAGQOJLR-UHFFFAOYSA-N |
SMILES canonique |
CCC(COC)NC1CCCSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromo-7-(4-methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B12086193.png)
![2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide](/img/structure/B12086194.png)

![Phenol, 5-amino-2-[(2-nitrophenyl)azo]-](/img/structure/B12086202.png)
![2-{[1-(4-Iodophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12086209.png)

![2'-Amino-3'-bromo-4'-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12086212.png)

![2-(3-Chloro-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B12086228.png)
![3-Chloro-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde](/img/structure/B12086234.png)

